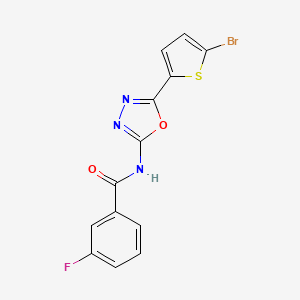

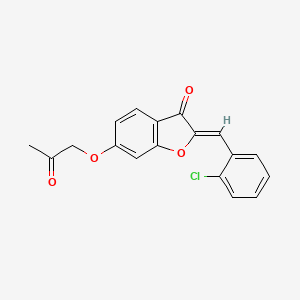

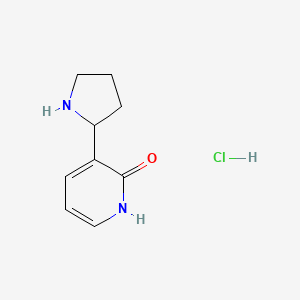

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the bromothiophene and fluorobenzene rings, followed by the formation of the 1,3,4-oxadiazole ring, and finally the coupling of these components to form the amide bond .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and aromatic rings. The bromothiophene and fluorobenzene rings would likely be planar due to the nature of aromatic systems, while the 1,3,4-oxadiazole ring could introduce some degree of torsional strain into the molecule .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The bromine atom on the thiophene ring could potentially be a site of electrophilic aromatic substitution reactions. The amide group could participate in hydrolysis reactions under acidic or basic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and aromatic rings. For example, the bromine and fluorine atoms could increase the compound’s density and boiling point compared to similar compounds without these halogens .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Several studies have focused on the synthesis of derivatives containing the 1,3,4-oxadiazole moiety, exploring their biological activities. For instance, compounds prepared by the reaction of aryl substituted hydrazones with acetic anhydride showed significant antifungal activity against various pathogens, including Candida albicans and plant pathogenic fungi such as Colletotrichum and Botrytis. The studies emphasize the high inhibitory activity of these compounds, indicating their potential use in developing new antifungal agents (Koçyiğit-Kaymakçıoğlu et al., 2012).

Antimalarial Lead Candidates

Research involving a combined study of crystal structure and theoretical approaches on 1,3,4-oxadiazole derivatives highlighted their potential as antimalarial lead candidates. Specifically, the study on 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole provided insights into its binding potential against Plasmodium falciparum dihydrofolate reductase, suggesting its effectiveness in inhibiting the DHFR target. This highlights the compound's promise in antimalarial therapy (Al-Wahaibi et al., 2019).

Insecticidal Activity

A study on the synthesis of 1,3,4-oxadiazoles containing the phenoxyfluorophenyl group revealed low insecticidal activity against certain crop pests. This indicates the potential application of these compounds in agricultural pest control, albeit with varying degrees of effectiveness (Mohan et al., 2004).

Anticancer Evaluation

N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. Several compounds in this series exhibited moderate to excellent anticancer activity, suggesting their potential as drug candidates for cancer therapy (Ravinaik et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, compounds containing halogens like bromine and fluorine should be handled with care, as they can be harmful or toxic. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrFN3O2S/c14-10-5-4-9(21-10)12-17-18-13(20-12)16-11(19)7-2-1-3-8(15)6-7/h1-6H,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKPCTQDBNUXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2555956.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2555968.png)

![methyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2555970.png)

![N~6~-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2555971.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2555975.png)

![N-(3-fluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2555977.png)